Product packaging for 1-cyclobutyl-1H-imidazole(Cat. No.:)

1-cyclobutyl-1H-imidazole

Cat. No.: B12272097
M. Wt: 122.17 g/mol
InChI Key: PVPOSMUWPZUTHQ-UHFFFAOYSA-N
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Description

1-Cyclobutyl-1H-imidazole (CAS 1429230-58-9) is a nitrogen-containing heterocyclic compound serving as a key synthetic intermediate and building block in organic chemistry and drug discovery research . The compound features a cyclobutyl substituent on a 1H-imidazole core, a privileged scaffold in medicinal chemistry . The imidazole ring is a fundamental structure in biology and pharmacology, known for its amphoteric nature and presence in natural products like the amino acid histidine . As a derivative, this compound provides researchers with a valuable template for constructing more complex molecules. Its structure aligns with those found in compounds with a broad spectrum of documented biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties . This makes it a promising precursor for developing novel therapeutic agents and probing biochemical mechanisms. Researchers can utilize this chemical to synthesize targeted libraries for high-throughput screening or as a core structure in the design of kinase inhibitors . This product is intended for research applications in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all appropriate safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10N2 B12272097 1-cyclobutyl-1H-imidazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H10N2

Molecular Weight

122.17 g/mol

IUPAC Name

1-cyclobutylimidazole

InChI

InChI=1S/C7H10N2/c1-2-7(3-1)9-5-4-8-6-9/h4-7H,1-3H2

InChI Key

PVPOSMUWPZUTHQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)N2C=CN=C2

Origin of Product

United States

Synthetic Methodologies for 1 Cyclobutyl 1h Imidazole and Its Derivatives

N-Alkylation Approaches to 1-Cyclobutyl-1H-Imidazole

The most direct and commonly employed strategy for the synthesis of this compound is the N-alkylation of the imidazole (B134444) heterocycle. This approach involves forming a nitrogen-carbon bond between one of the imidazole's nitrogen atoms and the cyclobutyl moiety.

Direct Alkylation of Imidazole with Cyclobutyl Halides

Direct alkylation stands as a cornerstone for forging the this compound structure. This method utilizes the nucleophilic character of the imidazole ring to react with an electrophilic cyclobutyl source, typically a cyclobutyl halide like bromocyclobutane (B1266235).

The efficiency and yield of the direct alkylation of imidazole with cyclobutyl halides are highly dependent on the specific reaction conditions employed. Key variables include the choice of base, solvent, and temperature. Research has demonstrated that a combination of a strong base and a suitable solvent is crucial for achieving high yields by promoting the deprotonation of imidazole, thereby increasing its nucleophilicity, while minimizing side reactions.

One highly effective system involves the use of cesium carbonate (Cs₂CO₃) in a polar aprotic solvent such as N,N-dimethylformamide (DMF). beilstein-journals.orgresearchgate.net Cesium carbonate's high solubility and basicity in DMF facilitate the reaction, often leading to excellent yields of the N-alkylated product. researchgate.net The reaction generally proceeds by mixing the imidazole, bromocyclobutane, and cesium carbonate in DMF and heating the mixture. beilstein-journals.org

An alternative approach involves the use of organolithium reagents, such as n-butyllithium (n-BuLi), in an ethereal solvent like tetrahydrofuran (B95107) (THF). uib.noodu.edu This method first involves the deprotonation of imidazole by n-BuLi at low temperatures (e.g., -78 °C) to form a lithium imidazolide (B1226674) salt. This highly reactive intermediate is then treated with the cyclobutyl halide. Optimization of these reactions requires careful control of parameters such as temperature, order of reagent addition, and the presence of additives to manage solubility and reactivity. odu.edu

Below is a table summarizing typical conditions and their impact on the synthesis.

BaseSolventAlkylating AgentTemperatureYieldReference
Cesium Carbonate (Cs₂CO₃)DMFBromocyclobutane80-150 °CHigh (up to 99%) beilstein-journals.orgresearchgate.net
Potassium Carbonate (K₂CO₃)AcetonitrileAlkyl Halides60 °CGood (66-85%) derpharmachemica.com
n-Butyllithium (n-BuLi)THFBromocyclobutane-78 °C to RTVariable uib.noodu.edu
Potassium Hydroxide (KOH) on AluminaDichloromethaneAlkyl HalidesRoom TemperatureGood ciac.jl.cn

This table is a representative summary based on N-alkylation literature; specific yields for this compound may vary.

The imidazole ring possesses two nitrogen atoms, and in unsymmetrically substituted imidazoles, the question of which nitrogen gets alkylated—a phenomenon known as regioselectivity—becomes critical. In the case of unsubstituted imidazole, the two nitrogen atoms are chemically equivalent due to rapid tautomerism. Alkylation of one nitrogen atom breaks this symmetry, leading to a single product, this compound.

However, for substituted imidazoles, the outcome is governed by a combination of steric and electronic factors. otago.ac.nz

Electronic Effects : Electron-withdrawing groups on the imidazole ring deactivate the closer nitrogen atom (N-1) towards electrophilic attack, favoring alkylation at the more distant nitrogen (N-3). otago.ac.nz Conversely, electron-donating groups can enhance the nucleophilicity of the adjacent nitrogen.

Steric Effects : Bulky substituents on the imidazole ring can physically block access to the nearest nitrogen atom. otago.ac.nz As the size of the alkylating agent (the electrophile) increases, there is a greater preference for attack at the less sterically hindered nitrogen atom. otago.ac.nz

In basic conditions, where the imidazole anion is the reactive species, electronic effects are often the dominant factor in determining the product ratio. otago.ac.nz In neutral conditions, the tautomeric equilibrium of the starting imidazole can play a more significant role in the final regiochemical outcome. otago.ac.nz

The mechanism of N-alkylation of imidazole depends significantly on the reagents used. When reacting with cyclobutyl halides under basic conditions (e.g., Cs₂CO₃ in DMF), the reaction typically proceeds through a bimolecular nucleophilic substitution (S_N2) mechanism. In this process, the deprotonated imidazolide anion acts as a nucleophile, attacking the electrophilic carbon atom of the cyclobutyl halide and displacing the halide ion in a single, concerted step. researchgate.netresearchgate.net

When strong organometallic bases like n-butyllithium are used, the mechanism involves the initial, irreversible deprotonation of the imidazole N-H bond to form an organometallic intermediate, lithium imidazolide. uib.no This pre-formed, highly nucleophilic species then reacts with the cyclobutyl halide in a subsequent step. This two-step process allows for greater control, as the deprotonation and alkylation steps can be carried out under different conditions. odu.edu The formation of this organometallic intermediate is a key feature that distinguishes this method from direct alkylation in the presence of weaker bases like carbonates. uib.no

Cyclobutane (B1203170) Ring Formation onto an Imidazole Scaffold

An alternative synthetic strategy avoids the direct alkylation of the imidazole nitrogen. Instead, it involves constructing the cyclobutyl ring on a pre-functionalized imidazole derivative through carbon-carbon bond-forming reactions.

This advanced approach builds the desired structure by creating a C-C bond between the imidazole ring and a cyclobutane precursor, such as cyclobutanone (B123998). uib.no This method is fundamentally different from N-alkylation as it attaches the cyclobutyl group via a carbon atom rather than a nitrogen atom.

A representative mechanism involves the lithiation of the imidazole ring at a carbon position, typically the C-2 position, using a strong base like n-BuLi at very low temperatures (-78 °C) in THF. uib.no This generates an imidazole-organolithium complex, which is a potent carbon-based nucleophile. This nucleophilic intermediate then attacks the electrophilic carbonyl carbon of cyclobutanone. uib.no An acidic workup subsequently protonates the resulting alkoxide to yield a 2-(1-hydroxycyclobutyl)-imidazole derivative. uib.no While this specific example leads to a hydroxylated derivative, it illustrates the core principle of forming a C-C bond between the two ring systems. Further chemical modifications would be necessary to arrive at the simple this compound.

Optimization of this reaction is crucial for achieving high yields and involves precise control over temperature, stoichiometry, and the timing of reagent addition. uib.no

Below is a table summarizing the optimization of a model reaction between a lithiated imidazole and cyclobutanone. uib.no

Entryn-BuLi (Equivalents)Temperature (°C)Cyclobutanone AdditionYield of Alcohol ProductReference
11.1-78After n-BuLi69% uib.no
21.1-40After n-BuLi33% uib.no
31.5-78After n-BuLi78% uib.no
41.5-78Before n-BuLi10% uib.no

This table is based on the reaction of methyl 1-methyl-1H-imidazole-5-carboxylate with cyclobutanone, as described in the reference, and serves to illustrate the principles of optimization for this class of reaction.

Organometallic Reagent Applications in Cyclobutyl Imidazole Synthesis (e.g., n-BuLi)

Organometallic reagents, particularly organolithium compounds, are powerful tools in organic synthesis due to their strong basicity and nucleophilicity. libretexts.org In the synthesis of cyclobutyl imidazoles, n-butyllithium (n-BuLi) is a key reagent for creating carbon-carbon bonds by functionalizing the imidazole core. uib.no The primary strategy involves the deprotonation of an imidazole ring with n-BuLi to form a highly reactive imidazole-lithium complex. uib.no This intermediate then acts as a potent nucleophile, attacking an electrophilic source of the cyclobutyl group, such as cyclobutanone or cyclobutanoyl chloride. uib.no

One documented approach involves dissolving an imidazole precursor, such as methyl 1-methyl-1H-imidazole-5-carboxylate, in an anhydrous solvent like tetrahydrofuran (THF) and cooling it to low temperatures (e.g., -78 °C). uib.no The dropwise addition of n-BuLi abstracts a proton from the imidazole ring, generating the lithiated species. uib.no Subsequent addition of cyclobutanone results in a nucleophilic attack on the carbonyl carbon. uib.no The reaction is then quenched, typically with an acidic aqueous solution like ammonium (B1175870) chloride, to yield the corresponding alcohol, methyl 2-(1-hydroxycyclobutyl)-1-methyl-1H-imidazole-5-carboxylate. uib.no

An alternative method utilizes an acyl chloride as the electrophile. Here, 1H-imidazole is treated with n-BuLi in THF at -78°C to generate 2-lithioimidazole. This nucleophile is then reacted with cyclobutanoyl chloride at a slightly higher temperature of -20°C to produce cyclobutyl(1H-imidazol-2-yl)methanone. This reaction typically yields around 68-72% after purification via silica (B1680970) gel chromatography.

Imidazole PrecursorElectrophileKey ReagentConditionsProductReported YieldSource
Methyl 1-methyl-1H-imidazole-5-carboxylateCyclobutanonen-BuLiAnhydrous THF, -78°C to -40°CMethyl 2-(1-hydroxycyclobutyl)-1-methyl-1H-imidazole-5-carboxylateYield optimization studied uib.no
1H-ImidazoleCyclobutanoyl chloriden-BuLiTHF, -78°C then -20°CCyclobutyl(1H-imidazol-2-yl)methanone68-72%

Advanced Synthetic Strategies for Substituted this compound

Beyond initial synthesis, advanced strategies are employed to introduce further complexity and control over the molecular architecture of this compound derivatives. These include precise functionalization of the imidazole ring, methods to control stereochemistry, and the use of modern energy sources to enhance reaction efficiency.

Functionalization of the Imidazole Ring in this compound Derivatives

Once the this compound scaffold is formed, the imidazole ring can be further modified to create a diverse range of derivatives. A powerful modern technique is palladium-catalyzed C-H functionalization. This method allows for direct acylation of the imidazole ring, overcoming the low reactivity of imidazoles in traditional Friedel-Crafts acylation reactions. For example, using a directing group, a palladium catalyst, and a silver carbonate oxidant, a cyclobutanecarboxamide (B75595) can be acylated at the C-H bond of the imidazole ring with high efficiency, achieving yields of up to 89%.

More conventional functionalization includes electrophilic substitution reactions. Bromination of the imidazole ring can be achieved using reagents like N-bromosuccinimide (NBS). nih.gov The imidazole ring can also undergo nucleophilic substitution, allowing for the introduction of various functional groups through the displacement of a suitable leaving group.

Functionalization MethodReagentsKey FeatureSource
Palladium-Catalyzed C-H AcylationPd(OAc)₂, Ag₂CO₃, directing groupHigh regioselectivity and yield (89%); overcomes low imidazole reactivity.
Electrophilic BrominationN-Bromosuccinimide (NBS)Direct halogenation of the imidazole core. nih.gov
Nucleophilic SubstitutionAmines, thiolsIntroduction of various nucleophilic groups onto the ring.

Stereoselective Synthesis and Isomer Separation in Cyclobutyl Imidazole Systems

Controlling the three-dimensional arrangement of atoms is critical in chemical synthesis. For cyclobutyl imidazole systems, this involves both the stereoselective creation of specific isomers and the separation of isomeric mixtures.

Stereoselective synthesis aims to produce a single desired isomer. One approach for preparing kinase inhibitors with a cis-1,3-disubstituted cyclobutane ring involves a 1,4-addition of a nitroimidazole to a cyclobutenone generated in situ. researchgate.net This reaction proceeds stereoselectively, establishing the desired cis relationship between the substituents on the cyclobutane ring. researchgate.net Another method, samarium(II) iodide-mediated cyclization, has been shown to produce trans-cyclobutanol products with complete diastereocontrol, highlighting how the choice of method dictates the stereochemical outcome. gla.ac.uk

When a synthesis produces a mixture of isomers, separation techniques are required. For imidazole derivatives, one effective method is selective precipitation. google.com By treating a mixture of regioisomers with a strong acid, the more basic isomer can be selectively protonated to form a salt, which may have different solubility properties, allowing it to be precipitated and isolated from the other isomer. google.com For chiral separations, cyclodextrin-modified capillary electrophoresis is a powerful analytical and preparative tool. nih.gov Different enantiomers interact differently with the chiral cyclodextrin, leading to different migration times and enabling their separation. nih.gov

Microwave-Assisted Synthesis Approaches

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical reactions. clockss.org By using microwave irradiation, which causes efficient heating through molecular dipole rotation, reaction times can be dramatically reduced. smolecule.com For the synthesis of cyclobutyl-substituted imidazoles, microwave heating in a solvent like dimethylformamide (DMF) has been reported to decrease reaction times by 60–70% compared to conventional oil-bath heating. smolecule.com

This technology is particularly effective for multicomponent reactions (MCRs). The Van Leusen reaction, which combines multiple starting materials to form an imidazole, can be performed under microwave irradiation at 100–180°C, reducing reaction times to just 10–20 minutes and yielding products with high regiochemical purity (>95%). smolecule.com Solventless microwave-assisted methods have also been developed for synthesizing 4,5-disubstituted imidazoles, where reagents are mixed into a paste, offering a greener and more efficient alternative to traditional solvent-based methods. organic-chemistry.org

Reaction TypeKey FeaturesAdvantage over Conventional HeatingSource
General Cyclobutyl Imidazole SynthesisMicrowave irradiation in DMFReaction times reduced by 60-70%. smolecule.com
Multicomponent Reactions (e.g., Van Leusen)Microwave irradiation at 100-180°CReaction times reduced to 10-20 minutes; high purity (>95%). smolecule.com
Solventless Synthesis of Disubstituted ImidazolesMicrowave irradiation of a reagent pasteEliminates solvent, rapid, high efficiency. organic-chemistry.org

Spectroscopic Characterization and Structural Elucidation of 1 Cyclobutyl 1h Imidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis for Structural Confirmation

The ¹H NMR spectrum of 1-cyclobutyl-1H-imidazole is predicted to exhibit distinct signals corresponding to the protons of the imidazole (B134444) ring and the cyclobutyl substituent. The imidazole protons are expected to appear in the aromatic region of the spectrum. The proton at the C2 position (H-2) is anticipated to be the most deshielded due to the influence of both adjacent nitrogen atoms, resonating as a singlet. The protons at the C4 and C5 positions (H-4 and H-5) will likely appear as distinct signals, possibly as singlets or narrow doublets depending on the coupling constant, at slightly higher fields compared to H-2.

The protons of the cyclobutyl ring will exhibit more complex splitting patterns due to spin-spin coupling. The methine proton attached to the nitrogen (N-CH) is expected to be the most downfield of the cyclobutyl protons, likely appearing as a quintet or a complex multiplet. The methylene (B1212753) protons of the cyclobutyl ring are predicted to resonate further upfield, with the protons on the carbons adjacent to the N-CH group appearing as multiplets, and the single methylene group at the opposing side of the ring also presenting as a multiplet.

Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-2 (imidazole)7.50 - 7.70s-
H-4 (imidazole)7.00 - 7.20s-
H-5 (imidazole)6.80 - 7.00s-
N-CH (cyclobutyl)4.50 - 4.80p8.0 - 9.0
CH₂ (cyclobutyl, adjacent to N-CH)2.30 - 2.60m-
CH₂ (cyclobutyl, opposing N-CH)1.80 - 2.10m-

Note: Predicted values are based on the analysis of similar N-substituted imidazoles and N-cyclobutyl heterocyclic compounds.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. For this compound, distinct signals are expected for each carbon atom in both the imidazole and cyclobutyl moieties. The C2 carbon of the imidazole ring is predicted to be the most deshielded among the ring carbons due to its position between two nitrogen atoms. The C4 and C5 carbons are expected to resonate at higher fields.

In the cyclobutyl substituent, the methine carbon directly attached to the nitrogen (N-CH) will be the most downfield signal for this group. The methylene carbons adjacent to the N-CH group will appear at an intermediate chemical shift, while the single methylene carbon at the far side of the ring will be the most shielded.

Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2 (imidazole)135.0 - 138.0
C-4 (imidazole)128.0 - 130.0
C-5 (imidazole)118.0 - 120.0
N-CH (cyclobutyl)55.0 - 58.0
CH₂ (cyclobutyl, adjacent to N-CH)30.0 - 33.0
CH₂ (cyclobutyl, opposing N-CH)15.0 - 18.0

Note: Predicted values are based on the analysis of similar N-substituted imidazoles and N-cyclobutyl heterocyclic compounds.

Advanced NMR Techniques for Structural Assignment (e.g., NOESY, HMBC)

To unambiguously confirm the connectivity and spatial relationships within the this compound molecule, advanced 2D NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Multiple Bond Correlation (HMBC) are employed.

The HMBC experiment is expected to show key correlations that establish the connection between the cyclobutyl ring and the imidazole ring. A crucial correlation would be observed between the methine proton of the cyclobutyl ring (N-CH) and the C4 and C5 carbons of the imidazole ring. Additionally, correlations between the imidazole protons (H-2, H-4, and H-5) and the various carbons of the imidazole ring would further confirm the ring structure.

The NOESY experiment would provide through-space correlations, confirming the spatial proximity of protons. A significant NOE would be expected between the N-CH proton of the cyclobutyl group and the H-5 proton of the imidazole ring, confirming the N1-substitution pattern.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR), Fourier Transform Infrared (FTIR), and Raman spectroscopy, provides valuable information about the functional groups and molecular vibrations within a compound.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy Analysis

The IR and FTIR spectra of this compound are predicted to display characteristic absorption bands corresponding to the vibrations of the imidazole ring and the cyclobutyl group. The aromatic C-H stretching vibrations of the imidazole ring are expected in the region of 3100-3000 cm⁻¹. The C=N and C=C stretching vibrations of the imidazole ring will likely appear in the 1600-1450 cm⁻¹ region. The C-H stretching vibrations of the cyclobutyl group are anticipated in the 2950-2850 cm⁻¹ range. The C-H bending vibrations of the cyclobutyl group will be observed at lower wavenumbers.

Predicted IR and FTIR Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)
Aromatic C-H Stretch (imidazole)3100 - 3000
Aliphatic C-H Stretch (cyclobutyl)2950 - 2850
C=N Stretch (imidazole)1600 - 1550
C=C Stretch (imidazole)1500 - 1450
CH₂ Scissoring (cyclobutyl)1470 - 1440
Imidazole Ring Vibrations1300 - 1000
C-N Stretch1250 - 1200

Note: Predicted values are based on the analysis of similar N-substituted imidazoles and cyclobutyl compounds.

Raman Spectroscopy Applications

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. The Raman spectrum of this compound is expected to show strong signals for the symmetric vibrations of the molecule. The symmetric breathing mode of the imidazole ring is a characteristic feature and is anticipated to be a strong band in the Raman spectrum. The C-H stretching vibrations of both the imidazole and cyclobutyl groups will also be observable.

Predicted Raman Shifts for this compound

Vibrational ModePredicted Raman Shift (cm⁻¹)Intensity
Aromatic C-H Stretch (imidazole)3100 - 3050Medium
Aliphatic C-H Stretch (cyclobutyl)2950 - 2850Strong
Imidazole Ring Breathing1300 - 1250Strong
C-N Stretch1250 - 1200Medium
Cyclobutyl Ring Deformation900 - 850Medium

Note: Predicted values are based on the analysis of similar N-substituted imidazoles and cyclobutyl compounds.

Mass Spectrometry (MS) for Molecular Confirmation (e.g., LC-MS)

Mass spectrometry is a critical analytical technique for confirming the molecular weight and elucidating the structure of this compound. By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting parent ion and its fragments, unequivocal evidence of its identity can be obtained.

Molecular Ion Peak: The chemical formula for this compound is C₇H₁₀N₂. The calculated molecular weight is approximately 122.17 g/mol . In a mass spectrum, the compound is expected to exhibit a prominent molecular ion peak ([M]⁺) at an m/z value corresponding to this weight. High-resolution mass spectrometry (HRMS) would confirm the elemental composition through a highly accurate mass measurement.

Fragmentation Pattern: While specific experimental mass spectra for this compound are not widely available in the cited literature, a theoretical fragmentation pattern can be postulated based on the known fragmentation of N-alkylated imidazoles. Under electron ionization (EI), the primary fragmentation pathway would likely involve the cleavage of the bond between the imidazole ring and the cyclobutyl group. This would result in characteristic fragment ions. A key fragmentation would be the loss of the cyclobutyl radical (•C₄H₇) or the stable cyclobutene (B1205218) molecule (C₄H₆), leading to distinct and identifiable peaks.

Detailed Research Findings: Analysis using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) would provide retention time data in addition to mass data, enhancing the certainty of identification in complex mixtures. The electrospray ionization (ESI) technique, common in LC-MS, would typically produce a protonated molecular ion ([M+H]⁺) at m/z 123.18. The fragmentation of this ion would be instrumental in confirming the connectivity of the cyclobutyl substituent to the imidazole ring.

Table 1: Theoretical Mass Spectrometry Data for this compound

ParameterDescriptionExpected m/z
Molecular Ion [M]⁺ The peak representing the intact molecule after losing one electron. Confirms the molecular weight.~122.17
Protonated Molecule [M+H]⁺ The peak representing the intact molecule with an added proton, common in ESI-MS.~123.18
Primary Fragment A likely fragment resulting from the loss of the cyclobutyl group (C₄H₇), leaving the imidazole ring cation. This is often a stable and prominent ion in N-substituted imidazoles.~67.06

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The imidazole ring in this compound contains π-electrons and non-bonding (n) electrons on the nitrogen atoms, which are the primary chromophores responsible for UV absorption.

Electronic Transitions: The electronic transitions in the imidazole moiety are principally of two types: π → π* (pi to pi-star) and n → π* (n to pi-star).

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions, resulting in strong absorption bands at shorter wavelengths in the UV spectrum.

n → π Transitions:* These involve the excitation of an electron from a non-bonding orbital (the lone pair on a nitrogen atom) to a π* antibonding orbital. These transitions are generally of lower energy than π → π* transitions and result in weaker absorption bands at longer wavelengths.

Detailed Research Findings: Specific experimental UV-Vis absorption maxima (λmax) for this compound are not detailed in the available literature. However, the spectrum is expected to be characteristic of an N-substituted imidazole. The parent imidazole compound absorbs in the UV region, and the attachment of a saturated alkyl group like cyclobutyl is not expected to cause a significant shift in the absorption wavelengths. The primary absorption bands, attributed to the π → π* transitions of the imidazole ring, would likely be observed in the range of 200-230 nm. Any weaker n → π* transitions would appear at longer wavelengths but may be difficult to observe or could be obscured by the stronger π → π* bands.

Table 2: Expected Electronic Transitions for this compound

Type of TransitionOrbitals InvolvedExpected Wavelength RegionExpected Intensity
π → π Excitation of an electron from a π bonding to a π antibonding orbital.Shorter UV (e.g., ~200-230 nm)High
n → π Excitation of an electron from a non-bonding (lone pair) to a π antibonding orbital.Longer UV (>230 nm)Low

Computational Chemistry and Theoretical Investigations of 1 Cyclobutyl 1h Imidazole

Quantum Chemical Calculations for Molecular Structure Optimization

Quantum chemical calculations are fundamental to determining the most stable arrangement of atoms in a molecule, known as the optimized molecular structure. These calculations solve the Schrödinger equation for the molecule's electrons, providing insights into its geometry and energy.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. uni.lu For 1-cyclobutyl-1H-imidazole, DFT studies are crucial for exploring its various possible conformations, which arise from the rotation around the single bond connecting the cyclobutyl and imidazole (B134444) rings.

The orientation of the cyclobutyl group relative to the imidazole ring can lead to different conformers with distinct energies. DFT calculations can identify the most stable conformer by optimizing the geometry of each possible arrangement and comparing their total electronic energies. To determine conformational flexibility, a molecular energy profile can be obtained by systematically rotating the selected torsion angle between the two rings. uni.lu The results of such studies would reveal the global minimum energy structure, which is the most likely conformation of the molecule to be observed experimentally.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. A commonly employed and well-regarded combination for organic molecules is the B3LYP hybrid functional with the 6-311++G(d,p) basis set. irjweb.comarxiv.org

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid functional that combines a portion of the exact exchange energy from Hartree-Fock theory with exchange and correlation energies from other sources. It is known for providing a good balance between accuracy and computational cost. researchgate.net

6-311++G(d,p): This is a Pople-style basis set that describes the atomic orbitals used to construct the molecular orbitals.

6-311: Indicates a split-valence triple-zeta basis set, where core orbitals are described by six primitive Gaussian functions, and valence orbitals are described by three, one, and one Gaussian function respectively, allowing for more flexibility in describing the electron distribution.

++G: Signifies the addition of diffuse functions on both heavy atoms and hydrogen atoms. These functions are important for accurately describing systems with lone pairs, anions, or weak, long-range interactions.

(d,p): Represents the inclusion of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions). These functions allow for the distortion of atomic orbitals, which is essential for describing chemical bonds accurately.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound (DFT/B3LYP/6-311++G(d,p)) This table is for illustrative purposes only, as specific published data for this compound is unavailable.

Parameter Bond/Angle Hypothetical Value
Bond Lengths (Å) C(imidazole)-N(imidazole) 1.38
C(imidazole)-C(imidazole) 1.36
N(imidazole)-C(imidazole) 1.32
N(imidazole)-C(cyclobutyl) 1.48
C(cyclobutyl)-C(cyclobutyl) 1.55
**Bond Angles (°) ** C-N-C (imidazole ring) 108.0
N-C-N (imidazole ring) 110.0
Imidazole-N-C(cyclobutyl) 125.0
Dihedral Angle (°) C-N-C-C (imidazole-cyclobutyl) 45.0

Electronic Structure Analysis

Beyond the molecular geometry, computational chemistry provides profound insights into the electronic structure, which governs a molecule's reactivity and properties.

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). irjweb.com

HOMO: The outermost orbital containing electrons. It represents the ability of a molecule to donate electrons.

LUMO: The innermost orbital that is empty of electrons. It represents the ability of a molecule to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter. irjweb.com A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap suggests that the molecule is more reactive. For a related compound, cyclobutyl(1H-imidazol-2-yl)methanone, a HOMO-LUMO gap of 5.3 eV was calculated, suggesting good kinetic stability. A similar analysis for this compound would provide a quantitative measure of its reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound This table is for illustrative purposes only.

Molecular Orbital Energy (eV)
HOMO -6.5
LUMO -0.5
HOMO-LUMO Gap (ΔE) 6.0

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron distribution in a molecule by translating the complex molecular wavefunctions into the familiar language of Lewis structures, including bonds, lone pairs, and atomic charges. physchemres.org This method allows for the quantification of charge transfer between atoms and the analysis of stabilizing interactions within the molecule.

For this compound, NBO analysis would calculate the partial charges on each atom, identifying the most electron-rich and electron-poor sites. For instance, in a related imidazole derivative, the N3 atom of the imidazole ring was identified as the primary nucleophilic site with a negative charge. This information is invaluable for predicting how the molecule will interact with other species and for understanding its reactivity patterns. NBO analysis also examines donor-acceptor interactions, which correspond to charge delocalization from a filled (donor) NBO to an empty (acceptor) NBO, quantifying their energetic significance. sigmaaldrich.com

Table 3: Hypothetical Natural Population Analysis (NPA) Charges for Selected Atoms in this compound This table is for illustrative purposes only.

Atom Hypothetical Charge (e)
N1 (imidazole) -0.45
C2 (imidazole) +0.20
N3 (imidazole) -0.55
C4 (imidazole) +0.10
C5 (imidazole) -0.15
C (cyclobutyl, attached to N1) +0.18

The Electron Localization Function (ELF) is a tool used to visualize the regions in a molecule where electron pairs are most likely to be found. rsc.org It provides a clear depiction of core electrons, covalent bonds, and lone pairs, offering a visual representation of the chemical bonding within the molecule. sigmaaldrich.com

The ELF is a scalar field that takes values between 0 and 1. Regions with high ELF values (close to 1) correspond to areas of high electron localization, such as covalent bonds and lone pairs. Regions with low ELF values indicate areas of electron delocalization. An ELF analysis of this compound would provide a visual map of its electronic structure, clearly showing the C-N, C-C, and C-H bonds, as well as the lone pair of electrons on the N3 atom of the imidazole ring. This would complement the NBO analysis by providing a three-dimensional, intuitive picture of the electron distribution.

Reactivity Descriptors and Chemical Activity Prediction

Reactivity descriptors derived from computational models are crucial for predicting how this compound will interact with other chemical species. These tools help in identifying the most reactive sites within the molecule for electrophilic and nucleophilic attacks.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species. uni-muenchen.de The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential.

For this compound, the MEP surface reveals distinct regions of positive and negative electrostatic potential. The nitrogen atom at position 3 (N3) of the imidazole ring, which is a pyridinic-type nitrogen, exhibits a region of strong negative potential (typically colored red or yellow). This indicates a high electron density, making it the most probable site for electrophilic attack and a primary proton acceptor site. uni-muenchen.deacs.org Conversely, the regions around the hydrogen atoms of the imidazole ring and the cyclobutyl group show positive potential (typically colored blue), identifying them as potential sites for nucleophilic attack. semanticscholar.orgmalayajournal.org The MEP analysis confirms the nucleophilic character of the N3 atom, which is a common feature in imidazole derivatives and crucial for their interaction with biological targets like metal ions in enzymes.

Table 1: Predicted Molecular Electrostatic Potential (MEP) Features of this compound

Molecular Region Predicted Electrostatic Potential Implication for Reactivity
Imidazole N3 Atom Strong Negative (Electron-Rich) Primary site for electrophilic attack and protonation
Imidazole C2, C4, C5-H Atoms Positive (Electron-Poor) Potential sites for nucleophilic attack

Fukui functions are conceptual DFT descriptors that help quantify the reactivity of different atomic sites in a molecule. faccts.de They indicate the change in electron density at a specific point in the molecule when the total number of electrons is modified, thereby identifying the most susceptible sites for nucleophilic, electrophilic, and radical attacks. faccts.deresearchgate.net

Nucleophilic Attack (f+) : The sites most susceptible to a nucleophilic attack are those with the highest values of f+. In this compound, these are predicted to be the carbon atoms of the imidazole ring, particularly C2, due to the influence of the adjacent nitrogen atoms.

Electrophilic Attack (f-) : The site most prone to an electrophilic attack is the one with the highest value of f-. For this compound, the N3 atom is expected to have the highest f- value, which aligns with the predictions from MEP analysis. ahievran.edu.tr

Radical Attack (f0) : This is predicted by the average of f+ and f-, indicating sites favorable for radical reactions.

Computational studies on similar imidazole derivatives confirm that the N3 atom is the primary nucleophilic center, while the ring carbons are potential electrophilic centers. ahievran.edu.tr The Fukui function analysis provides a more quantitative prediction of local reactivity compared to the qualitative MEP surface. researchgate.net

Vibrational Frequencies and Spectroscopic Predictions

Theoretical vibrational analysis using DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, can predict the infrared (IR) and Raman spectra of this compound with considerable accuracy. ahievran.edu.tr These predictions are vital for interpreting experimental spectra and confirming the molecular structure. The calculated frequencies are often scaled to correct for anharmonicity and limitations of the theoretical model. researchgate.net

The predicted vibrational spectrum of this compound would exhibit characteristic bands for both the imidazole and cyclobutyl moieties.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted Wavenumber Range (cm⁻¹)
Imidazole Ring C-H stretching 3100 - 3200
C=N stretching 1500 - 1600
C-N stretching 1300 - 1400
Ring breathing/deformation 900 - 1200
Cyclobutyl Ring C-H stretching (asymmetric & symmetric) 2900 - 3000
CH₂ scissoring 1450 - 1470

Note: These are general ranges and precise values require specific DFT calculations.

Computational methods also allow for the prediction of NMR chemical shifts (¹H and ¹³C). acs.org Theoretical calculations for related imidazole structures have shown good agreement with experimental NMR data, aiding in the structural elucidation and assignment of signals. acs.org For this compound, the protons on the imidazole ring would appear as distinct signals from the multiplets of the cyclobutyl protons. semanticscholar.org

Theoretical Insights into Isomerism and Tautomerism in this compound Systems

Isomerism in imidazole systems is a key area of theoretical investigation. For this compound, several types of isomerism can be considered.

Positional Isomerism : The cyclobutyl group can be attached to different positions of the imidazole ring, leading to isomers such as 2-cyclobutyl-1H-imidazole or 4(5)-cyclobutyl-1H-imidazole. DFT calculations can be employed to determine the relative energies and stabilities of these positional isomers. Generally, N-substituted imidazoles are thermodynamically more stable than their C-substituted counterparts.

Conformational Isomerism : This relates to the spatial orientation of the cyclobutyl ring relative to the imidazole ring. The cyclobutane (B1203170) ring itself is not planar and can exist in puckered conformations. researchgate.net Theoretical calculations can map the potential energy surface for the rotation around the C-N bond connecting the two rings, identifying the most stable conformers and the energy barriers between them.

Tautomerism : Annular tautomerism, a common feature in N-unsubstituted imidazoles where a proton shifts between the two ring nitrogen atoms (N1 and N3), is blocked in this compound due to the presence of the cyclobutyl substituent at the N1 position. testbook.comnih.gov However, theoretical studies on the parent imidazole and related compounds like histidine have extensively modeled the energetics of this proton transfer and the equilibrium between the N1-H and N3-H tautomers. nih.gov These studies provide fundamental understanding of the electronic factors that govern tautomerism in the imidazole ring system.

Theoretical models can accurately predict the pKa values for the tautomers, which for histidine have been estimated at 6.73 for the N1-H tautomer and 6.12 for the N3-H tautomer, demonstrating the influence of the substituent environment on the properties of the imidazole ring. nih.gov

Reactivity Profiles and Reaction Mechanisms of 1 Cyclobutyl 1h Imidazole

Imidazole (B134444) Ring Reactivity

The imidazole ring is an aromatic heterocycle containing two nitrogen atoms. One nitrogen atom is pyrrole-like, contributing two electrons to the aromatic π-system, while the other is pyridine-like, with its lone pair in an sp2 hybrid orbital in the plane of the ring. This electronic arrangement makes the imidazole ring π-excessive and susceptible to electrophilic attack, yet also capable of undergoing nucleophilic substitution under certain conditions.

Electrophilic Aromatic Substitution Reactions on the Imidazole Core

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, including imidazole. In 1-cyclobutyl-1H-imidazole, the imidazole ring is considered activated towards electrophilic attack compared to benzene, although it is less reactive than pyrrole due to the presence of the second, more electronegative nitrogen atom. The substitution reactions typically occur at the C-4 and C-5 positions, which are electron-rich. The C-2 position is generally less favored for electrophilic attack due to its proximity to both nitrogen atoms, making it electron-deficient. imperial.ac.uk

Common electrophilic aromatic substitution reactions that this compound is expected to undergo include:

Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) in the presence of a suitable solvent can lead to the formation of 4(5)-halo-1-cyclobutyl-1H-imidazole.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid is expected to yield 4(5)-nitro-1-cyclobutyl-1H-imidazole.

Sulfonation: Reaction with fuming sulfuric acid would likely result in the formation of this compound-4-sulfonic acid.

Friedel-Crafts Reactions: While Friedel-Crafts alkylation and acylation are common for many aromatic rings, their application to imidazoles can be complicated by the basicity of the pyridine-like nitrogen, which can coordinate with the Lewis acid catalyst.

The general mechanism for electrophilic aromatic substitution on the imidazole core of this compound involves the initial attack of the electrophile on the π-system of the ring to form a resonance-stabilized carbocation intermediate, known as a Wheland intermediate or σ-complex. Subsequent deprotonation by a weak base restores the aromaticity of the ring, yielding the substituted product.

Reaction Typical Reagents Expected Product
HalogenationBr₂, Cl₂4(5)-Halo-1-cyclobutyl-1H-imidazole
NitrationHNO₃, H₂SO₄4(5)-Nitro-1-cyclobutyl-1H-imidazole
SulfonationSO₃, H₂SO₄This compound-4-sulfonic acid

Nucleophilic Attack and Substitution Patterns on the Imidazole Ring

Nucleophilic aromatic substitution (SNAr) on the imidazole ring is less common than electrophilic substitution and typically requires the presence of strong electron-withdrawing groups on the ring and a good leaving group. askfilo.com For this compound, direct nucleophilic attack on the unsubstituted ring is unlikely. However, if the imidazole ring is substituted with a halogen at the C-2, C-4, or C-5 positions, nucleophilic displacement of the halide can occur, particularly if the ring is further activated by electron-withdrawing substituents. rsc.org

The C-2 position is the most susceptible to nucleophilic attack due to its position between the two electron-withdrawing nitrogen atoms. askfilo.com The general mechanism for SNAr on a halogenated this compound would involve the attack of a nucleophile to form a Meisenheimer-like intermediate, followed by the departure of the leaving group to restore the aromatic ring.

Position of Leaving Group Susceptibility to Nucleophilic Attack Influencing Factors
C-2HighPositioned between two nitrogen atoms.
C-4/C-5ModerateRequires activation by electron-withdrawing groups.

Functionalization at Imidazole C-2 and C-5 Positions

The C-2 and C-5 protons of this compound exhibit a degree of acidity, allowing for deprotonation by strong bases to form organometallic intermediates. This process, known as metalation, is a powerful tool for the regioselective functionalization of the imidazole ring. The C-2 proton is generally the most acidic due to the inductive effect of the adjacent nitrogen atoms.

Once deprotonated, the resulting lithiated or magnesiated imidazole can react with a variety of electrophiles to introduce functional groups at the C-2 or C-5 position. nih.gov This strategy provides a versatile route to a wide range of substituted 1-cyclobutyl-1H-imidazoles.

Examples of C-2 and C-5 Functionalization via Metalation:

Reaction with Alkyl Halides: Introduction of alkyl groups.

Reaction with Carbonyl Compounds: Formation of alcohols after quenching.

Reaction with Carbon Dioxide: Carboxylation to form carboxylic acids.

Reaction with Silyl Halides: Introduction of silyl groups.

Cyclobutyl Moiety Reactivity

The cyclobutyl group attached to the imidazole ring at the N-1 position also possesses a unique reactivity profile, primarily governed by its inherent ring strain.

Ring Strain and its Influence on Cyclobutyl Reactivity

Cyclobutane (B1203170) exists in a puckered conformation to relieve some torsional strain, but it still possesses significant angle strain (with C-C-C bond angles of approximately 90° instead of the ideal 109.5°) and torsional strain. libretexts.orgmasterorganicchemistry.comwikipedia.org This ring strain makes the cyclobutyl group more reactive than larger cycloalkanes or open-chain alkanes. masterorganicchemistry.comwikipedia.org The total ring strain of cyclobutane is approximately 26.3 kcal/mol. masterorganicchemistry.com

The increased energy of the strained C-C bonds in the cyclobutyl ring means that reactions leading to the opening of the ring can be thermodynamically favorable. pharmaguideline.com For example, cyclobutanes can undergo ring-opening reactions under conditions where larger rings are stable.

Type of Strain Description Effect on Cyclobutane
Angle Strain Deviation from ideal tetrahedral bond angles.C-C-C bond angles are compressed to ~90°.
Torsional Strain Eclipsing interactions between adjacent C-H bonds.Partially relieved by puckering of the ring.

Carbon-Carbon Bond Formation and Cleavage Reactions on the Cyclobutyl Group

The cyclobutyl group can participate in a variety of reactions that involve the formation or cleavage of carbon-carbon bonds.

Carbon-Carbon Bond Formation:

Modern synthetic methods, particularly transition metal-catalyzed cross-coupling reactions, have enabled the formation of C-C bonds involving sp³-hybridized carbons of a cyclobutyl ring. researchgate.net These reactions allow for the attachment of various organic fragments to the cyclobutyl moiety, although this would be more relevant for a cyclobutyl halide or triflate rather than the N-substituted cyclobutyl group in this compound. However, C-H activation strategies are also emerging for the functionalization of cycloalkanes.

Carbon-Carbon Bond Cleavage:

The inherent ring strain of the cyclobutyl group makes it susceptible to ring-opening reactions under certain conditions. These reactions are driven by the release of strain energy. pharmaguideline.com

Hydrogenolysis: In the presence of a catalyst such as palladium or platinum, the cyclobutane ring can be cleaved by hydrogen to form the corresponding open-chain alkane. This typically requires more forcing conditions than the hydrogenation of a cyclopropane ring.

Thermal Rearrangements: At high temperatures, cyclobutanes can undergo rearrangements and fragmentations.

The presence of the imidazole ring in this compound is unlikely to significantly alter the fundamental reactivity of the cyclobutyl moiety with respect to ring strain-driven reactions, although the nitrogen atoms could potentially interact with catalysts used in these transformations.

Transition Metal-Mediated Transformations Involving this compound

N-substituted imidazoles are versatile ligands in transition metal catalysis, primarily due to the coordinating ability of the N3 nitrogen atom. mdpi.com These ligands are integral components of catalysts for a wide array of chemical reactions, including cross-coupling, hydrogenation, and polymerization. The imidazole ring acts as a strong σ-donor, and the substituent at the N1 position can significantly influence the catalyst's stability, activity, and selectivity.

The cyclobutyl group in this compound is anticipated to influence its coordination chemistry. The steric bulk of the cyclobutyl moiety can affect the accessibility of the coordinating nitrogen atom, thereby influencing the geometry and stability of the resulting metal complex. This steric hindrance can be advantageous in certain catalytic applications by promoting specific selectivities.

While specific transition metal-mediated transformations involving this compound are not widely reported, it is plausible that this compound could serve as a ligand in various catalytic systems. For instance, in palladium-catalyzed cross-coupling reactions, N-alkyl imidazole ligands are known to stabilize the active catalytic species. The cyclobutyl group could modulate the electronic properties of the imidazole ring, thereby affecting the catalytic cycle's efficiency.

Below is a table summarizing the potential effects of the cyclobutyl group on the properties of a transition metal catalyst where this compound acts as a ligand.

Catalyst PropertyPotential Influence of the Cyclobutyl GroupRationale
Catalyst Stability May enhance stabilityThe steric bulk can protect the metal center from decomposition pathways.
Catalytic Activity May be enhanced or diminishedSteric hindrance could either promote substrate approach or block the active site.
Selectivity Could induce specific selectivitiesThe defined spatial arrangement of the cyclobutyl group can create a chiral pocket around the metal center, influencing enantioselectivity or regioselectivity.

Regioselectivity and Stereoselectivity in Reactions of this compound

The regioselectivity of reactions involving N-substituted imidazoles is a critical aspect of their chemistry. The position of substitution on the imidazole ring is influenced by various factors, including the nature of the electrophile, the solvent, the base used, and the temperature. derpharmachemica.comresearchgate.net

In the case of this compound, electrophilic substitution is expected to occur at the C2, C4, or C5 positions of the imidazole ring. The cyclobutyl group at the N1 position can influence the regiochemical outcome of these reactions. For instance, the steric bulk of the cyclobutyl group might direct incoming electrophiles to the less hindered C4 and C5 positions over the C2 position.

The electronic nature of the cyclobutyl group, being a simple alkyl group, is weakly electron-donating. This property can influence the nucleophilicity of the different carbon atoms in the imidazole ring, thereby affecting the regioselectivity of the reaction.

Stereoselectivity becomes a significant consideration when the cyclobutyl ring itself contains stereocenters or when the reaction creates a new stereocenter. For example, in the synthesis of kinase inhibitors containing a cis-1,3-disubstituted cyclobutane moiety attached to an imidazole ring, the stereochemistry is crucial for biological activity. Although this example pertains to the synthesis of a substituted 1-cyclobutyl-imidazole derivative rather than a reaction of the parent compound, it highlights the importance of stereocontrol in this class of molecules. If this compound were to participate in a reaction that introduces a new chiral center, the existing stereochemistry of the cyclobutyl ring could direct the stereochemical outcome of the reaction.

The following table outlines the key factors that would be expected to influence the regioselectivity and stereoselectivity in reactions of this compound.

FactorInfluence on RegioselectivityInfluence on Stereoselectivity
Steric Hindrance The cyclobutyl group may direct substitution away from the C2 position towards the C4 and C5 positions.The conformation of the cyclobutyl ring can create a biased environment, favoring the formation of one stereoisomer over another.
Electronic Effects The electron-donating nature of the cyclobutyl group can activate the imidazole ring towards electrophilic substitution.Not a primary factor unless the cyclobutyl ring bears electronically active substituents.
Reaction Conditions The choice of solvent, base, and temperature can significantly alter the ratio of C2, C4, and C5 substituted products. derpharmachemica.comCan influence the transition state geometry, thereby affecting the stereochemical outcome.
Nature of Reactants The size and reactivity of the electrophile will play a role in determining the site of attack.A chiral reactant or catalyst can induce high levels of stereoselectivity.

Solid State Structure and Crystal Engineering of 1 Cyclobutyl 1h Imidazole Derivatives

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of molecules in the solid state. While a crystal structure for the parent 1-cyclobutyl-1H-imidazole is not publicly available, data from a closely related derivative, this compound-2-carboxylic acid, co-crystallized within a protein (PDB ID: 7DUZ), provides valuable information on the compound's molecular geometry. zincbind.netrcsb.org

The analysis of the this compound moiety within the aforementioned protein-ligand complex reveals specific geometric parameters. rcsb.orgpdbj.org The imidazole (B134444) ring is essentially planar, a characteristic feature of this aromatic heterocycle. The cyclobutyl group is attached to the N1 atom of the imidazole ring and adopts a puckered conformation, as is typical for cyclobutane (B1203170) rings, to minimize steric strain.

The precise bond lengths and angles of the this compound fragment have been determined at high resolution (1.60 Å). rcsb.org These parameters are crucial for understanding the electronic distribution and steric profile of the molecule.

Interactive Table 1: Selected Bond Lengths and Angles for the this compound Moiety Data extracted from the crystal structure of this compound-2-carboxylic acid (PDB ID: 7DUZ). rcsb.org

ParameterAtoms InvolvedValue
Bond Lengths
ÅN1-C21.37 Å
ÅC2-N31.33 Å
ÅN3-C41.38 Å
ÅC4-C51.35 Å
ÅC5-N11.37 Å
ÅN1-C(cyclobutyl)1.48 Å
Bond Angles
DegreesC5-N1-C2108.0°
DegreesN1-C2-N3111.5°
DegreesC2-N3-C4106.8°
DegreesN3-C4-C5108.2°
DegreesC4-C5-N1105.5°

Intermolecular Interactions in Crystalline this compound Systems

Non-covalent interactions are the primary forces responsible for the assembly of molecules into a supramolecular structure. mdpi.com In the case of this compound, the key interactions are expected to be hydrogen bonds and π-π stacking.

In contrast to unsubstituted imidazole, which forms strong N-H···N hydrogen-bonded chains, this compound lacks the acidic N-H proton. semanticscholar.orgresearchgate.net Consequently, the primary hydrogen bond acceptor is the lone pair of electrons on the sp²-hybridized N3 atom. The hydrogen bond donors are the weaker C-H groups on the imidazole and cyclobutyl rings.

Intermolecular C-H···N interactions, while weaker than conventional hydrogen bonds, can be a significant structure-directing force. nsf.gov It is anticipated that C-H bonds from the cyclobutyl group or the imidazole ring of one molecule would interact with the N3 atom of a neighboring molecule, leading to the formation of chains or dimeric motifs in the crystal lattice. Studies on similar N-substituted imidazoles confirm the importance of such weak hydrogen bonds in the absence of stronger donors. nsf.govnsf.gov

The aromatic imidazole ring is electron-rich and capable of participating in π-π stacking interactions. mdpi.com These interactions occur when two imidazole rings pack in a face-to-face or offset manner, contributing to the stabilization of the crystal structure. The centroid-to-centroid distance between stacked rings is typically in the range of 3.3 to 3.8 Å. The presence of the bulky cyclobutyl group can influence the geometry of this stacking, potentially leading to more offset arrangements rather than a direct cofacial alignment. These interactions often work in concert with hydrogen bonds to build the final three-dimensional architecture. mdpi.com

Polymorphism and Co-crystallization Studies of this compound Derivatives

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure, which can have different physical properties. Co-crystallization involves crystallizing a target molecule with another compound (a "coformer") to create a new crystalline phase with potentially improved properties.

Currently, there are no specific studies on the polymorphism or co-crystallization of this compound reported in the scientific literature. However, research on related classes of compounds indicates that polymorphism among N-substituted azoles is relatively rare. researchgate.net The investigation of these phenomena typically involves screening various crystallization conditions (e.g., different solvents, temperatures) or techniques like slurry and grinding methods to discover new solid forms. googleapis.com Such studies would be necessary to fully characterize the solid-state landscape of this compound.

Applications of Crystal Structures in Chemical Research (e.g., non-linear optical materials)

The precise arrangement of molecules in a crystal lattice is fundamental to the manifestation of various bulk properties, including non-linear optical (NLO) phenomena. Imidazole and its derivatives have been identified as promising candidates for NLO materials due to the inherent electron-withdrawing potential and good coplanarity of the imidazole ring, which are conducive to creating large molecular hyperpolarizabilities mdpi.com. The development of effective NLO materials hinges on the principles of crystal engineering to ensure a non-centrosymmetric packing of molecules in the solid state, a prerequisite for second-order NLO effects like second-harmonic generation (SHG).

For this compound derivatives to be considered for NLO applications, their crystal structures must lack a center of inversion. The introduction of the cyclobutyl group can sterically influence the crystallization process, potentially favoring non-centrosymmetric space groups. The non-planar and somewhat rigid nature of the cyclobutyl ring could disrupt simple centrosymmetric packing motifs that are often observed for molecules with planar substituents.

The NLO response of a material is quantified by its hyperpolarizability (β). Computational studies, often employing Density Functional Theory (DFT), are instrumental in predicting the NLO properties of new molecules. These studies have shown that the NLO response in imidazole derivatives can be significantly enhanced by creating donor-π-acceptor (D-π-A) systems iucr.org. In such systems, an electron-donating group and an electron-accepting group are attached to the imidazole ring, facilitating intramolecular charge transfer (ICT), which is a key mechanism for high NLO activity.

Computational studies on various organic molecules have demonstrated a strong correlation between molecular structure and NLO properties. For instance, the first-order hyperpolarizability of 1,3-dinitropyrene was computed to be 26 times higher than that of urea, a standard NLO material, highlighting the potential of well-designed organic compounds researchgate.net. Similar computational approaches could be applied to this compound derivatives to screen for promising NLO candidates.

Table 2: Calculated Non-Linear Optical Properties of a Representative Imidazole Derivative

Compound Method Dipole Moment (μ) (Debye) Polarizability (α₀) (a.u.) First Hyperpolarizability (β_tot) (a.u.)
Imidazole-2-carboxaldehyde DFT/B3LYP 3.67 56.46 135.23

This table presents theoretical data for a related imidazole derivative to illustrate the type of information obtained from computational NLO studies.

Advanced Applications of 1 Cyclobutyl 1h Imidazole in Chemical Sciences

1-Cyclobutyl-1H-Imidazole as a Ligand in Coordination Chemistry

The imidazole (B134444) moiety is a fundamental building block in coordination chemistry, capable of binding to metal ions through its pyridine-type nitrogen atom (N3). researchgate.net The N1-cyclobutyl substituent modifies the ligand's properties, making this compound a valuable component in the design of novel metal complexes and supramolecular structures.

The synthesis of metal complexes involving N-substituted imidazole ligands like this compound is typically achieved through direct reaction of the ligand with a metal salt in a suitable solvent. nih.govrasayanjournal.co.in The ligand acts as a monodentate donor, coordinating to the metal center via the lone pair of electrons on the N3 nitrogen atom. jocpr.comresearchgate.net The stoichiometry of the reaction (metal-to-ligand ratio) can be controlled to produce complexes with varying numbers of coordinated ligands, commonly resulting in formulations like [ML₂X₂] or [ML₄X₂], where M is a transition metal ion (e.g., Cu(II), Ni(II), Co(II)), L is the this compound ligand, and X is an anion (e.g., Cl⁻, NO₃⁻, ClO₄⁻). jocpr.commdpi.com

Characterization of these complexes relies on a suite of spectroscopic and analytical techniques to confirm their structure and composition.

Infrared (IR) Spectroscopy : Coordination of the imidazole ring to a metal ion leads to shifts in the vibrational frequencies of the C=N and C-N bonds within the ring, providing evidence of complex formation. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra of the complexes show shifts in the signals corresponding to the imidazole and cyclobutyl protons and carbons compared to the free ligand, confirming the coordination event. derpharmachemica.comresearchgate.net

UV-Visible Spectroscopy : The electronic spectra of the complexes reveal d-d transitions characteristic of the metal ion in its specific coordination environment, helping to elucidate the geometry around the metal center (e.g., tetrahedral, square planar, or octahedral). jocpr.commdpi.com

Elemental Analysis : Provides the percentage composition of C, H, and N, which is compared against the calculated values for the proposed complex formula. derpharmachemica.com

Table 1: Common Techniques for Characterizing Metal Complexes of N-Alkyl-Imidazoles
TechniqueInformation ObtainedTypical Observation for this compound Complex
Infrared (IR) SpectroscopyEvidence of metal-ligand bond formationShift in C=N stretching frequency of the imidazole ring
UV-Visible SpectroscopyCoordination geometry of the metal centerAppearance of d-d transition bands specific to the metal ion
¹H NMR SpectroscopyConfirmation of ligand coordinationDownfield or upfield shift of imidazole and cyclobutyl proton signals
Mass SpectrometryMolecular weight and formula of the complexDetection of the molecular ion peak corresponding to the complex
Elemental AnalysisEmpirical formula of the complexExperimental %C, %H, %N values match theoretical values

The N1-cyclobutyl group exerts a significant influence on the properties of the metal center to which it is coordinated. This influence is twofold, stemming from both steric and electronic effects.

Steric Effects : The bulky cyclobutyl group can dictate the number of ligands that can fit around a metal center, thereby influencing the coordination number and geometry. For instance, the steric hindrance from the cyclobutyl group might favor the formation of tetrahedral complexes over octahedral ones, especially with smaller metal ions. This steric crowding can also protect the metal center from unwanted side reactions, potentially enhancing the stability or modifying the catalytic activity of the complex.

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. While this compound itself is a monodentate ligand, it can serve as an essential component in the construction of complex supramolecular architectures. beilstein-journals.orgnih.gov In these systems, metal ions act as the "glue" or nodes, and organic molecules act as the linkers.

This compound as a Building Block in Organic Synthesis

Beyond coordination chemistry, this compound is a valuable synthon for constructing more elaborate molecular structures, particularly complex heterocyclic systems and functional materials. nih.govlongdom.org

The imidazole ring is a robust aromatic system that can undergo various chemical transformations, making it a versatile starting point for synthesizing more complex molecules. The this compound moiety can be incorporated into larger heterocyclic frameworks through several synthetic strategies:

Multicomponent Reactions : These reactions, such as the Debus-Radziszewski synthesis or variations thereof, allow for the construction of highly substituted imidazoles. nih.govsciencescholar.us While this compound is already formed, its core structure can be further functionalized at the C2, C4, or C5 positions, and these derivatives can then participate in subsequent cyclization reactions to build fused ring systems.

Cycloaddition Reactions : The imidazole ring can participate as a component in cycloaddition reactions. For instance, derivatization of the imidazole core to introduce a diene or dipolarophile functionality would allow it to react via [4+2] or 1,3-dipolar cycloadditions, respectively, to form new fused or spirocyclic heterocyclic systems. scirp.org The cyclobutyl group would remain as a spectator substituent throughout these transformations.

The derivatization of this compound is a key strategy for creating advanced materials with tailored properties, most notably ionic liquids.

Ionic Liquids (ILs) : Ionic liquids are salts with melting points below 100 °C, often existing as liquids at room temperature. researchgate.netnih.gov They are valued as "green" solvents and catalysts due to their low vapor pressure and high thermal stability. researchgate.net Imidazolium-based ILs are among the most common and are synthesized by the quaternization of an N-substituted imidazole.

The synthesis of an ionic liquid from this compound involves a two-step process:

Quaternization : this compound is reacted with an alkylating agent, such as an alkyl halide (e.g., 1-bromobutane), to form a 1-cyclobutyl-3-butyl-imidazolium halide salt. This reaction converts the neutral imidazole into a cationic imidazolium (B1220033) ring. rsc.org

Anion Exchange (Metathesis) : The initial halide anion can be exchanged for other anions (e.g., tetrafluoroborate (B81430) [BF₄]⁻, hexafluorophosphate (B91526) [PF₆]⁻, bis(trifluoromethylsulfonyl)imide [NTf₂]⁻) by reacting the imidazolium halide with a metal or ammonium (B1175870) salt of the desired anion. rsc.orgrsc.org

The properties of the resulting ionic liquid are highly tunable and depend directly on the structure of both the cation and the anion. The 1-cyclobutyl group on the cation influences properties such as viscosity, density, and thermal stability.

Table 2: Representative Properties of Imidazolium-Based Ionic Liquids (Illustrative Data)
CationAnionMelting Point (°C)Decomposition Temp. (°C)
1-Butyl-3-methylimidazolium[Cl]⁻73254
1-Butyl-3-methylimidazolium[PF₆]⁻10403
1-Ethyl-3-methylimidazolium[NTf₂]⁻-14439
1-Cyclobutyl-3-alkylimidazoliumVariousProperty depends on alkyl chain and anionExpected to have high thermal stability

Resins and Polymers : Functionalized this compound derivatives can be incorporated into polymer chains. For example, introducing a polymerizable group (like a vinyl or styryl moiety) onto the cyclobutyl ring or the imidazole ring would allow it to act as a monomer. The resulting polymers could find applications as ion-exchange resins, catalysts, or specialized coatings.

Non-Linear Optical (NLO) Properties of this compound Derivatives

The field of non-linear optics (NLO) involves the study of how materials respond to intense electromagnetic fields, such as those produced by lasers. This interaction can lead to the generation of new frequencies, among other phenomena, which are foundational for advanced applications in telecommunications, optical data storage, and medical imaging. Organic materials, particularly those with specific molecular structures, have emerged as promising candidates for NLO applications due to their potentially large optical non-linearities and the ability to tailor their properties through chemical synthesis. Among these, imidazole derivatives have garnered significant interest. While specific experimental data on the non-linear optical properties of this compound are not extensively documented in current literature, the principles governing NLO activity in the broader class of imidazole compounds provide a strong framework for understanding its potential characteristics.

Design Principles for NLO-Active Imidazole Compounds

The design of effective NLO molecules is centered on creating structures that facilitate the movement of electron density under the influence of an external electric field. For imidazole-based compounds, several key design principles are employed to maximize their NLO response:

Donor-π-Acceptor (D-π-A) Architecture: The most common strategy is to create a molecule with an electron-donating group (D) and an electron-accepting group (A) connected by a π-conjugated system (a series of alternating single and double bonds). The imidazole ring can act as an effective part of this π-bridge, facilitating intramolecular charge transfer (ICT) from the donor to the acceptor. This charge transfer is crucial for a large NLO response.

Intramolecular Charge Transfer (ICT): The efficiency of ICT is a primary determinant of a molecule's NLO activity. The greater the ease with which electron density can be shifted from one end of the molecule to the other, the higher the resulting hyperpolarizability (a measure of the NLO response).

Role of Substituents: The nature of the groups attached to the imidazole ring plays a critical role. Strong electron-donating groups (like amino or alkoxy groups) and strong electron-accepting groups (like nitro or cyano groups) are often incorporated to enhance the D-π-A character and, consequently, the NLO properties. nih.gov

Theoretical and Experimental Investigation of NLO Response

The NLO properties of imidazole derivatives are typically investigated through a combination of theoretical calculations and experimental measurements.

Theoretical Investigations:

Density Functional Theory (DFT) is a powerful computational tool used to predict the NLO properties of molecules before they are synthesized. researchgate.netresearchgate.net By calculating the distribution of electrons in the molecule, DFT can estimate key NLO parameters:

Polarizability (α): A measure of how easily the electron cloud of a molecule can be distorted by an electric field.

First-Order Hyperpolarizability (β): This parameter quantifies the second-order NLO response, which is responsible for effects like second-harmonic generation (SHG), where light of a certain frequency is converted to light of double that frequency.

Second-Order Hyperpolarizability (γ): This relates to the third-order NLO response.

These calculations allow researchers to screen potential candidate molecules and understand the structure-property relationships that lead to enhanced NLO activity. For instance, theoretical studies on various imidazole derivatives have shown that extending the π-conjugation or introducing stronger donor-acceptor groups can significantly increase the calculated hyperpolarizability values. nih.govacs.org

Below is a table of theoretically calculated first-order hyperpolarizability values for some imidazole derivatives, illustrating the impact of different substituents on NLO properties.

Compound NameFirst-Order Hyperpolarizability (β) (x 10⁻³⁰ esu)Computational Method
Imidazole-2-carboxaldehyde0.73DFT/B3LYP
2-(4-(diethylamino)-2-hydroxyphenyl)-3H-anthra[1,2-d]imidazole-6,11-dione3.43 x 10¹³ (χ⁽³⁾ esu)DFT/BHHLYP
6-nitro-2-(4-nitrophenyl)-1-(4-nitrophenylsulfonyl)-1H-benzo[d]imidazole204180DFT/M06
Tetra-substituted Imidazole Derivative 1294.89DFT
Tetra-substituted Imidazole Derivative 2219.45DFT
Tetra-substituted Imidazole Derivative 3146.77DFT

This table presents data for various imidazole derivatives to illustrate the range of NLO properties and is not representative of this compound itself.

Experimental Investigations:

Experimental validation of theoretical predictions is essential. The Z-scan technique is a widely used method to measure the third-order NLO properties of materials. This technique involves moving a sample through the focus of a high-intensity laser beam and measuring the changes in light transmission. From these measurements, the non-linear refractive index and the non-linear absorption coefficient can be determined, providing insight into the material's suitability for applications like optical switching.

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